An In-depth Technical Guide to Cyclopropylnaphthalen-1-amine: Synthesis, Properties, and Analytical Characterization
An In-depth Technical Guide to Cyclopropylnaphthalen-1-amine: Synthesis, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Significance of Cyclopropylnaphthalen-1-amine
Cyclopropylnaphthalen-1-amine is a fascinating and increasingly important molecule in the landscape of medicinal chemistry and drug development. Its unique structural architecture, combining the rigid, polycyclic naphthalene core with the strained, three-membered cyclopropyl ring, imparts a distinct set of physicochemical properties that are of significant interest to researchers. This guide provides a comprehensive overview of the chemical identifiers, synthetic pathways, and analytical characterization of cyclopropylnaphthalen-1-amine, with a particular focus on the 4-substituted isomer, a key intermediate in the synthesis of the gout therapeutic, Lesinurad.[1]
A critical point of clarification is the distinction between two primary isomers: 4-cyclopropylnaphthalen-1-amine , where the cyclopropyl group is attached to the naphthalene ring, and N-cyclopropylnaphthalen-1-amine , where the cyclopropyl group is bonded to the amine nitrogen. This guide will primarily focus on the former, given its documented role in pharmaceutical synthesis, while also providing insights into the synthesis of the latter.
Part 1: Core Chemical Identifiers and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and application. The following table summarizes the key identifiers for 4-cyclopropylnaphthalen-1-amine and its commonly used hydrochloride salt.
| Identifier | 4-cyclopropylnaphthalen-1-amine | 4-cyclopropylnaphthalen-1-amine Hydrochloride |
| CAS Number | 878671-94-4 | 1533519-92-4[2] |
| Molecular Formula | C₁₃H₁₃N | C₁₃H₁₄ClN[2] |
| Molecular Weight | 183.25 g/mol | 219.71 g/mol [2] |
| IUPAC Name | 4-cyclopropylnaphthalen-1-amine | 4-cyclopropylnaphthalen-1-amine;hydrochloride[2] |
| Synonyms | 4-Cyclopropyl-1-naphthalenamine | 4-Cyclopropyl-1-naphthalenamine HCl, Lesinurad Impurity 14 HCl[2] |
| Appearance | Not specified (likely liquid or solid) | White to off-white powder[3] |
| Melting Point | Not specified | 165-175 °C[3] |
| Boiling Point | 361.6 °C at 760 mmHg (Predicted) | Not applicable |
| Density | 1.191 g/cm³ (Predicted) | Not applicable |
| Flash Point | 190.3 °C (Predicted) | Not applicable |
Part 2: Synthesis and Mechanistic Considerations
Plausible Synthetic Route for 4-cyclopropylnaphthalen-1-amine
A logical approach to the synthesis of 4-cyclopropylnaphthalen-1-amine involves the introduction of the cyclopropyl group onto a pre-functionalized naphthalene core. A potential synthetic workflow is outlined below:
Caption: Synthesis of N-cyclopropylnaphthalen-1-amine via Buchwald-Hartwig amination.
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Reaction Setup: A reaction vessel is charged with 1-bromonaphthalene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
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Addition of Amine: Cyclopropylamine is then added to the reaction mixture.
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Reaction Conditions: The mixture is typically heated in an inert solvent, such as toluene, under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.
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Workup and Purification: The reaction mixture is then cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
The choice of ligand is critical in the Buchwald-Hartwig amination, influencing the reaction's scope, efficiency, and functional group tolerance. [4]
Part 3: Analytical Characterization and Spectroscopic Insights
A thorough analytical characterization is essential to confirm the identity and purity of a synthesized compound. While a complete set of validated spectra for 4-cyclopropylnaphthalen-1-amine is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of both the naphthalene and cyclopropyl moieties.
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Aromatic Protons: The protons on the naphthalene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
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Cyclopropyl Protons: The protons of the cyclopropyl group will resonate in the upfield region, generally between 0.5 and 1.5 ppm. These protons will likely exhibit complex splitting patterns due to geminal and vicinal coupling.
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Amine Protons: The protons of the primary amine group (-NH₂) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically in the range of 3.5-5.0 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule.
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Naphthalene Carbons: The ten carbon atoms of the naphthalene ring will give rise to signals in the aromatic region, between 110 and 150 ppm.
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Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region, typically between 5 and 20 ppm.
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C-N Carbon: The carbon atom of the naphthalene ring attached to the amino group will be shifted to a higher frequency compared to the other aromatic carbons due to the electronegativity of the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: Primary amines typically exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. [5]* C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group will appear just below 3000 cm⁻¹.
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C=C Stretching: Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.
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C-N Stretching: The C-N stretching vibration for an aromatic amine typically appears in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): For 4-cyclopropylnaphthalen-1-amine, the molecular ion peak is expected at m/z = 183.
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Fragmentation Pattern: The fragmentation pattern will likely involve the loss of small neutral molecules or radicals from the molecular ion. Common fragmentation pathways for related compounds could include the loss of a hydrogen atom, a methyl radical, or cleavage of the cyclopropyl ring.
Part 4: Applications in Drug Development
The primary documented application of 4-cyclopropylnaphthalen-1-amine is as a crucial intermediate in the synthesis of Lesinurad . Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. The synthesis of Lesinurad involves the elaboration of the amino group of 4-cyclopropylnaphthalen-1-amine into a more complex heterocyclic system. The presence of the cyclopropyl group in the final drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to the target protein, and fine-tune the overall pharmacokinetic profile of the drug.
Conclusion
Cyclopropylnaphthalen-1-amines, particularly the 4-substituted isomer, are valuable building blocks in modern organic synthesis and drug discovery. This guide has provided a comprehensive overview of their chemical identity, plausible and efficient synthetic routes, and expected analytical characteristics. A clear understanding of these fundamental aspects is essential for researchers and scientists working in the fields of medicinal chemistry, process development, and materials science. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like cyclopropylnaphthalen-1-amine is set to increase, paving the way for the development of new and improved medicines.
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